![molecular formula C15H17NO2 B5598345 (3,4-dihydro-1H-isochromen-1-ylmethyl)(2-furylmethyl)amine](/img/structure/B5598345.png)
(3,4-dihydro-1H-isochromen-1-ylmethyl)(2-furylmethyl)amine
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Description
The compound "(3,4-dihydro-1H-isochromen-1-ylmethyl)(2-furylmethyl)amine" is related to classes of organic compounds known as isochromenes, which are of interest due to their presence in natural products and potential in drug development. This analysis will cover synthesized analogues and related structures to provide insight into its possible characteristics.
Synthesis Analysis
Isochromene derivatives, such as those related to the compound of interest, have been synthesized using various methods. For instance, Mondal et al. (2003) developed a method involving palladium(II) catalysts for synthesizing isochromene natural product frameworks, which might be relevant for the synthesis of the target compound (Mondal, Nogami, Asao, & Yamamoto, 2003). Another approach by Guo et al. (2019) utilized silver-catalyzed reactions of ortho-alkynylarylaldehydes, which could be adapted for forming the (3,4-dihydro-1H-isochromen-1-yl) moiety (Guo et al., 2019).
Molecular Structure Analysis
While specific studies on the molecular structure of "(3,4-dihydro-1H-isochromen-1-ylmethyl)(2-furylmethyl)amine" are not available, research on similar isochromene compounds can provide insights. Structural determinations are typically achieved using NMR, IR spectroscopy, and high-resolution mass spectrometry, as indicated in studies on related compounds (Ogurtsov & Rakitin, 2021).
Chemical Reactions and Properties
Isochromene compounds participate in a variety of chemical reactions, including cycloisomerization and condensation processes. For instance, Wang et al. (2016) explored one-pot synthesis reactions that could be relevant for constructing similar molecular frameworks (Wang, Guan, & Ding, 2016).
Scientific Research Applications
Synthesis and Antitumor Agents
One study focused on the synthesis of novel antitumor agents through a method that includes the formation of 1,3-disubstituted cyclic alkenyl ether with a dual role Pd(II) catalyst, highlighting the compound's utility in the development of cancer treatments (Mondal et al., 2003).
Catalytic Applications
Another research area involves palladium(II) and platinum(II) complexes with benzimidazole ligands, synthesized as potential anticancer compounds. These complexes demonstrate the role of the (3,4-dihydro-1H-isochromen-1-ylmethyl)(2-furylmethyl)amine scaffold in catalysis and its potential impact on treating cancer (Ghani & Mansour, 2011).
Material Science and Sensing
Research into metal-organic frameworks (MOFs) functionalized with amine groups for gas/vapor sorption and nanomolar sensing of environmental pollutants demonstrates the compound's applicability in environmental monitoring and materials science (Das & Mandal, 2018).
Organic Synthesis
The compound's framework has been utilized in the synthesis of 4-(1H-isochromen-1-yl)isoquinolines through silver-catalyzed homodimerization, showcasing its utility in the development of complex organic molecules (Guo et al., 2019).
Biocatalysis
A study on enzymatic primary amination of benzylic and allylic C(sp3)-H bonds using hydroxylamine derivatives highlights the compound's relevance in biocatalysis and green chemistry, offering an efficient and selective method for synthesizing primary amines (Jia, Gao, & Arnold, 2020).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-(furan-2-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-6-14-12(4-1)7-9-18-15(14)11-16-10-13-5-3-8-17-13/h1-6,8,15-16H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGFMLPVJFJXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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